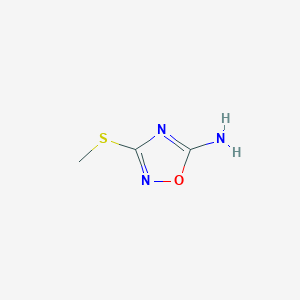

3-(Methylthio)-1,2,4-oxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methylthio)-1,2,4-oxadiazol-5-amine is a compound that falls within the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazol-3-amines, which are closely related to the compound of interest, can be achieved through a one-pot reaction involving isothiocyanates, amidines/guanidines, and hydroxylamine. This process is catalyzed by metallic thiophiles and proceeds via desulfurization of amidino- or guanidinothiourea intermediates, leading to the formation of various 1,2,4-oxadiazol-3-amines in good to excellent yields . Although the specific synthesis of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of related fluorinated 1,2,4-oxadiazoles has been elucidated, providing insight into the crystal packing of these heterocycles . While the exact structure of 3-(Methylthio)-1,2,4-oxadiazol-5-amine is not provided, the general stability and reactivity of the oxadiazole ring can be inferred from these studies.

Chemical Reactions Analysis

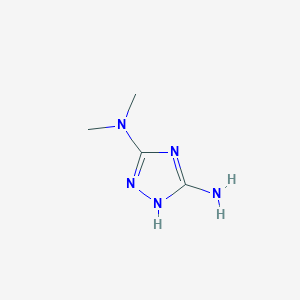

1,2,4-Oxadiazoles can undergo a range of chemical reactions. For example, the reaction of 1,2,4-oxadiazoles with primary amines can lead to the formation of 4H-1,2,4-triazoles . Additionally, the photoreactivity of fluorinated oxadiazoles has been explored, revealing that these compounds can undergo photolytic ring cleavage and subsequent reactions with nitrogen nucleophiles . These findings suggest that 3-(Methylthio)-1,2,4-oxadiazol-5-amine may also participate in similar reactions, although specific reactions involving this compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can be influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the photoreactivity and stability of these compounds . The presence of a methylthio group in 3-(Methylthio)-1,2,4-oxadiazol-5-amine would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity. However, specific properties of this compound are not discussed in the provided literature.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Approaches : Various methods for synthesizing 1,2,4-oxadiazoles, including 3-(Methylthio)-1,2,4-oxadiazol-5-amine, have been explored. For instance, a copper-catalyzed cascade annulation of amidines and methylarenes is utilized to form 3,5-disubstituted-1,2,4-oxadiazoles, offering an atom- and step-economy approach with good functional group tolerance (Guo et al., 2015). Another study describes the photochemistry of 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles, leading to the formation of various heterocycles like 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996).

Chemical Transformations

- Photolytic Species Formation : A photochemical synthesis method for 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles (a class to which 3-(Methylthio)-1,2,4-oxadiazol-5-amine belongs) has been reported. This involves irradiation of specific precursors in the presence of ammonia and other nitrogen nucleophiles, leading to the formation of photolytic species (Buscemi et al., 2001).

Applications in Combinatorial Chemistry

- Combinatorial Libraries : The synthesis of combinatorial libraries, including those containing 3-(methylthio)-1,2,4-oxadiazol-5-amine, has been achieved using parallel liquid-phase synthesis methods. This approach allows for the creation of large sets of diverse molecules for potential applications in drug discovery and other areas (Borisov et al., 2009).

Chemical Stability and Reactivity

- Stability and Reactivity : The stability of 3-methyl-4H-[1,2,4]-oxadiazol-5-one, a compound related to 3-(Methylthio)-1,2,4-oxadiazol-5-amine, was investigated. It was found to be stable under various conditions, including non-aqueous acid or base, and resistant to many reagents used in organic synthesis. This makes it a versatile compound for protective purposes in synthesis sequences (Moormann et al., 2004).

Reactions and Mechanisms

- Reaction Mechanisms : Studies on 3-aryl-5-methyl-1,2,4-oxadiazoles, closely related to 3-(Methylthio)-1,2,4-oxadiazol-5-amine, revealed insights into their reaction mechanisms when heated with benzyl alcohol and benzylamine. This research contributes to understanding the chemical behavior of oxadiazoles under various conditions (Brown et al., 1988).

Spectroscopic Analysis

- Spectroscopic Properties : The spectroscopic properties of 3-substituted-5-amino-1,2,4-oxadiazoles have been studied, providing valuable information on the electronic structure and charge distribution of these compounds, which includes derivatives like 3-(Methylthio)-1,2,4-oxadiazol-5-amine (Cariati et al., 1980).

Propiedades

IUPAC Name |

3-methylsulfanyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8-3-5-2(4)7-6-3/h1H3,(H2,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHFEVITMKZCAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NOC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319372 |

Source

|

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-1,2,4-oxadiazol-5-amine | |

CAS RN |

55864-39-6 |

Source

|

| Record name | 55864-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B1330536.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)